Cas no 54276-17-4 ((+)-Fluprostenol)

(+)-Fluprostenol 化学的及び物理的性質
名前と識別子
-
- (+)-Fluprostenol
- Travoprost Acid
- [3H]-Travoprost acid
- Fluprostenol
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計算された属性
- せいみつぶんしりょう: 458.19200
じっけんとくせい
- PSA: 107.22000
- LogP: 3.56040
(+)-Fluprostenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-108560-1mg |
(+)-Fluprostenol |
54276-17-4 | 95.39% | 1mg |
¥760 | 2024-04-18 | |
MedChemExpress | HY-108560-10mg |
(+)-Fluprostenol |
54276-17-4 | 95.39% | 10mg |
¥3040 | 2024-04-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21224-5 mg |
(+)-Fluprostenol |
54276-17-4 | 99.56% | 5mg |
¥1728.00 | 2022-09-24 | |
TRC | T715620-2.5mg |
Travoprost Acid |
54276-17-4 | 2.5mg |
$ 176.00 | 2023-09-05 | ||
TRC | T715620-10mg |
Travoprost Acid |
54276-17-4 | 10mg |
$ 506.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | T715620-1mg |
(z)-7-((1r,2r,3r,5s)-3,5-dihydroxy-2-((r,e)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoicacid |
54276-17-4 | 1mg |
¥3080.00 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21224-100 mg |
(+)-Fluprostenol |
54276-17-4 | 99.56% | 100MG |
¥11817.00 | 2022-09-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21224-200 mg |
(+)-Fluprostenol |
54276-17-4 | 99.56% | 200mg |
¥17725.00 | 2022-09-24 | |
S e l l e c k ZHONG GUO | E0979-5mg |
Travoprost Acid |
54276-17-4 | 5mg |
¥1957.71 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9742-25mg |
(+)-Fluprostenol |
54276-17-4 | 98% | 25mg |
¥11705.00 | 2023-09-09 |
(+)-Fluprostenol 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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9. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
(+)-Fluprostenolに関する追加情報
Professional Introduction to (+)-Fluprostenol (CAS No. 54276-17-4)
(+)-Fluprostenol, identified by the Chemical Abstracts Service Number (CAS No.) 54276-17-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, a derivative of prostaglandin, has garnered considerable attention due to its unique biological properties and potential therapeutic applications. The structural and functional characteristics of (+)-Fluprostenol make it a valuable subject of study in both academic research and industrial development.
The chemical structure of (+)-Fluprostenol features a cyclopentane ring with two ketone groups and an alcohol moiety, which contributes to its reactivity and interaction with biological targets. This structural framework allows it to mimic the action of prostaglandins, which are well-known for their role in various physiological processes such as inflammation, pain, and smooth muscle contraction. The stereochemistry of (+)-Fluprostenol, specifically the configuration at the chiral center, is crucial for its biological activity, with the (+) form being particularly studied for its potent effects.
In recent years, research on (+)-Fluprostenol has expanded significantly, driven by its potential in modulating inflammatory responses and pain perception. Studies have demonstrated that (+)-Fluprostenol can interact with specific prostaglandin receptors, particularly the EP2 and EP4 receptors, which are involved in mediating anti-inflammatory effects. This interaction has led to investigations into its use as an anti-inflammatory agent, with preliminary studies suggesting its efficacy in reducing inflammation without the systemic side effects associated with some traditional anti-inflammatory drugs.
Moreover, the pharmacological profile of (+)-Fluprostenol has been explored in the context of pain management. Prostaglandins are known to play a role in exacerbating pain signals, particularly in conditions like osteoarthritis and neuropathic pain. By inhibiting the production or action of prostaglandins, (+)-Fluprostenol may offer a novel approach to pain relief. Preclinical studies have shown promising results in animal models, where (+)-Fluprostenol exhibited analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with a potentially more targeted mechanism of action.
The synthesis of (+)-Fluprostenol is another area of active research. Given its complex structure, developing an efficient synthetic route is crucial for both academic research and industrial-scale production. Recent advances in synthetic methodologies have enabled more streamlined and cost-effective production processes. These advancements not only facilitate research but also hold promise for future clinical applications by ensuring a stable supply of high-purity material.
Beyond its therapeutic potential, (+)-Fluprostenol has also been investigated for its role in drug development as a lead compound or intermediate. Its unique chemical properties make it a valuable scaffold for designing new molecules with enhanced pharmacological profiles. By modifying the structure of (+)-Fluprostenol, researchers aim to develop derivatives that retain its beneficial effects while improving solubility, bioavailability, or selectivity for specific biological targets.
The safety profile of (+)-Fluprostenol is another critical aspect that has been extensively studied. Toxicology studies have been conducted to assess its acute and chronic toxicity, as well as potential side effects when used therapeutically. These studies have generally shown that (+)-Fluprostenol is well-tolerated at therapeutic doses, although further research is needed to fully understand long-term effects and potential interactions with other medications.
In conclusion, (+)-Fluprostenol (CAS No. 54276-17-4) represents a promising compound with significant potential in pharmaceutical applications. Its ability to modulate inflammatory responses and pain perception makes it a valuable candidate for further development into therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its importance in the field of medicinal chemistry.
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